2,2-Difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine

Metabolic Stability Geminal Difluoro Bioisostere ADME Optimization

2,2-Difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine (CAS 1878977-34-4) is a synthetic, sp³-rich heterocyclic building block featuring a 1,4-oxazepane ring linked to a geminal difluoro propanamine chain. With a molecular weight of 194.22 g/mol and formula C₈H₁₆F₂N₂O, the compound is typically supplied at 95% purity for research and development purposes.

Molecular Formula C8H16F2N2O
Molecular Weight 194.22 g/mol
Cat. No. B13244731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine
Molecular FormulaC8H16F2N2O
Molecular Weight194.22 g/mol
Structural Identifiers
SMILESC1CN(CCOC1)CC(CN)(F)F
InChIInChI=1S/C8H16F2N2O/c9-8(10,6-11)7-12-2-1-4-13-5-3-12/h1-7,11H2
InChIKeyFJLPOUDMXRDBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine: A Geminal Difluoro 1,4-Oxazepane Primary Amine Building Block for CNS Drug Discovery


2,2-Difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine (CAS 1878977-34-4) is a synthetic, sp³-rich heterocyclic building block featuring a 1,4-oxazepane ring linked to a geminal difluoro propanamine chain . With a molecular weight of 194.22 g/mol and formula C₈H₁₆F₂N₂O, the compound is typically supplied at 95% purity for research and development purposes . The 1,4-oxazepane scaffold is a recognized privileged structure in medicinal chemistry, particularly for monoamine reuptake inhibitors and CNS-active agents, while the geminal difluoro motif serves as a metabolically stable bioisostere for labile gem-dimethyl or carbonyl groups [1]. This combination positions the compound as a differentiated intermediate for synthesizing analogs with enhanced metabolic stability and altered physicochemical properties relative to non-fluorinated or non-oxazepane counterparts.

Geminal difluoro motif for metabolic stability optimization
1,4-Oxazepane ring as a privileged CNS pharmacophore scaffold
Primary amine handle enabling late-stage library diversification

Why 2,2-Difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine Cannot Be Simply Replaced with Non-Fluorinated or Morpholine Analogs


Substituting 2,2-difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine with the non-fluorinated analog 3-(1,4-oxazepan-4-yl)propan-1-amine (CAS 49809-08-7) removes the geminal difluoro group, significantly altering metabolic stability, lipophilicity, and conformational bias . Replacement with 2,2-difluoro-3-morpholinopropan-1-amine (CAS 1211595-26-4) changes the heterocyclic ring from a seven-membered 1,4-oxazepane to a six-membered morpholine, resulting in distinct pKa, conformational preferences, and target engagement profiles . Even close analogs such as 2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine (CAS 1936154-47-0) introduce steric and electronic perturbations that alter LogP, TPSA, and potential off-target binding . These differences preclude simple interchange in lead optimization campaigns where precise modulation of ADME, selectivity, and potency is required.

Target: Gem-difluoro oxazepane
vs. Non-fluorinated analog
Removes the metabolic shielding of the geminal difluoro group; may increase clearance
Target: 1,4-Oxazepane ring
vs. Morpholine analog
Alters ring nitrogen pKa and conformation, potentially shifting target selectivity
Target: Parent scaffold
vs. 6-Methyl oxazepane analog
Increases lipophilicity and steric bulk, raising off-target binding risk

Head-to-Head Quantitative Differentiation Evidence for 2,2-Difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine vs. Key Analogs


Enhanced Metabolic Stability Conferred by Geminal Difluoro Substitution vs. Non-Fluorinated and Gem-Dimethyl Analogs

The geminal difluoro group in 2,2-difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine is a known bioisostere for the metabolically labile gem-dimethyl group. While direct metabolic stability data for this specific compound are not publicly reported, class-level evidence from structurally related 5,5-difluoro-2-oxoazepane gamma-secretase inhibitors demonstrates that replacing gem-dimethyl with geminal difluoro overcomes high metabolic clearance observed in the dimethyl analogs [1]. This class-level inference supports the expectation that the target compound will exhibit superior metabolic stability relative to a hypothetical 2,2-dimethyl analogue or the non-fluorinated 3-(1,4-oxazepan-4-yl)propan-1-amine, which lacks the protective effect of fluorine substitution.

Metabolic Stability
Class-level
Predicted improved stability from gem-difluoro vs. gem-dimethyl (no direct measurement)
Supports selection for metabolic stability screening
Based on class-level evidence from related oxazepane series
Metabolic Stability Geminal Difluoro Bioisostere ADME Optimization

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Differentiation vs. Non-Fluorinated and Morpholine Analogs

The target compound has a computed LogP of 0.3027 and a TPSA of 38.49 Ų . By contrast, the non-fluorinated analog 3-(1,4-oxazepan-4-yl)propan-1-amine is expected to have a lower LogP (absence of electronegative fluorine reduces lipophilicity) and a slightly lower TPSA (fewer heteroatom polar interactions). The morpholine analog 2,2-difluoro-3-morpholinopropan-1-amine, with a smaller ring, is predicted to have a lower TPSA and different LogP, impacting CNS multiparameter optimization (MPO) scores . The 6-methyl-substituted analog (MW 208.25) has increased lipophilicity and steric bulk, potentially altering off-target binding .

Lipophilicity & TPSA
Data to verify
LogP = 0.3027, TPSA = 38.49 Ų
Guides CNS drug-likeness optimization
Computed values, not experimentally confirmed
Lipophilicity TPSA Drug-likeness CNS Penetration

Hydrogen Bond Donor/Acceptor Count and Drug-Likeness Differentiation vs. Morpholine and 6-Methyl Analogs

The target compound possesses 1 hydrogen bond donor (primary amine) and 3 hydrogen bond acceptors (N of oxazepane, O of oxazepane, F of CF₂), yielding a HBD/HBA profile consistent with Veber rule compliance for oral bioavailability . The morpholine analog also has 1 HBD and 3 HBA, but the spatial arrangement differs due to the smaller ring size, potentially affecting target binding geometry. The 6-methyl analog has 1 HBD and 5 HBA (due to additional N and O in the oxazepane ring), which may alter solubility and permeability . The non-fluorinated analog, lacking the two fluorine acceptors, has only 1 HBA, reducing its capacity for polar interactions with biological targets .

H-Bond Donors/Acceptors
Data to verify
HBD = 1, HBA = 3; 2 more HBA than non-fluorinated analog
Indicates oral bioavailability compliance
Enumerated from structure; experimental permeability data needed
Hydrogen Bonding Drug-likeness Oral Bioavailability Veber Rules

Conformational and pKa Differentiation: 1,4-Oxazepane vs. Morpholine Ring Systems

The seven-membered 1,4-oxazepane ring in the target compound adopts a distinct chair-like conformation with different N-O spatial separation compared to the six-membered morpholine ring in 2,2-difluoro-3-morpholinopropan-1-amine. This affects the basicity (pKa) of the ring nitrogen, which is estimated to be approximately 7.5-8.0 for oxazepane versus approximately 6.5-7.0 for morpholine, based on reported values for structurally related heterocycles [1]. The higher basicity of the oxazepane nitrogen enhances protonation at physiological pH, potentially improving solubility and target binding in acidic compartments. The geminal difluoro group further modulates the basicity of the adjacent primary amine (predicted pKa ~8.5-9.0) compared to the non-fluorinated analog (pKa ~9.5-10.0), reducing potential off-target binding to aminergic receptors [2].

pKa & Conformation
Class-level
Oxazepane N pKa ~7.5-8.0, amine pKa ~8.5-9.0 (estimated)
Informs target engagement and selectivity design
Estimated from literature; compound-specific validation needed
Conformational Analysis pKa Target Selectivity CNS Pharmacophores

Optimal Scientific and Industrial Use Cases for 2,2-Difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine Based on Differentiated Properties


CNS Drug Discovery Lead Optimization Requiring Metabolically Stable Geminal Difluoro Building Blocks

Medicinal chemistry teams developing monoamine reuptake inhibitors or gamma-secretase modulators should prioritize 2,2-difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine over the non-fluorinated analog when in vitro ADME data indicate high intrinsic clearance for the CH₂ linker series. The geminal difluoro group, as demonstrated in related 2-oxoazepane inhibitor programs, mitigates metabolic liability while preserving potency [1]. The primary amine handle enables late-stage diversification via amide coupling, sulfonamide formation, or reductive amination, directly applicable to parallel library synthesis for CNS targets.

Selective Optimization of pKa and Conformational Bias in Aminergic Receptor Programs

Research groups optimizing ligands for serotonin, dopamine, or norepinephrine transporters should select this compound when the morpholine analog yields insufficient selectivity due to suboptimal ring nitrogen pKa (~6.5-7.0 for morpholine vs. ~7.5-8.0 for oxazepane) [2]. The seven-membered oxazepane ring provides distinct conformational constraints that can differentiate binding poses at closely related GPCRs, as evidenced by the privileged status of 1,4-oxazepanes in monoamine reuptake inhibitor patents [3]. The modulated primary amine pKa (~8.5-9.0) further reduces off-target aminergic receptor activation risk compared to non-fluorinated analogs.

Physicochemical Property Fine-Tuning in CNS MPO-Driven Multiparameter Optimization

In CNS programs operating under strict MPO score constraints, the target compound's computed LogP (0.3027) and TPSA (38.49 Ų) offer an optimal starting point for lead optimization libraries . When the non-fluorinated analog produces excessively high LogP leads or the 6-methyl analog pushes LogP beyond the CNS-optimal range, the balanced lipophilicity of the target compound provides a superior scaffold for maintaining CNS drug-like properties. The single HBD and three HBA profile ensures compliance with Veber rules, supporting oral bioavailability in downstream candidates.

Building Block Procurement for Fluorine-Scan SAR Libraries Targeting Metabolic Soft Spots

When a hit compound containing a non-fluorinated 1,4-oxazepane-4-propanamine shows metabolite identification studies revealing oxidation at the propanamine chain, medicinal chemists should switch to the geminal difluoro building block. The fluorine 'block' strategy, well-precedented in the literature, shields the adjacent carbon from CYP-mediated oxidation [4]. Procurement of this specific building block enables rapid SAR exploration without custom synthesis delays, directly translating to faster hit-to-lead timelines.

Application
Selection Property
Validation Focus
CNS metabolic stability optimization
Geminal difluoro metabolic shielding
In vitro microsomal/hepatocyte stability assays
Aminergic receptor pKa differentiation
Oxazepane ring N pKa and conformation
Receptor binding and selectivity panels
CNS MPO-driven library design
Balanced LogP/TPSA and HBD/HBA profile
CNS MPO score and permeability assays
Fluorine-scan SAR for soft spots
Fluorine block at propanamine chain
Metabolite identification studies (CYP oxidation)
Quote Request

Request a Quote for 2,2-Difluoro-3-(1,4-oxazepan-4-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.